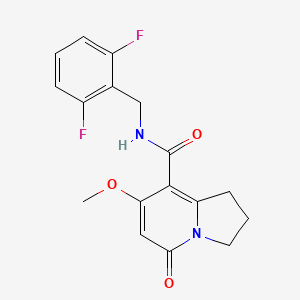

N-(2,6-difluorobenzyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c1-24-14-8-15(22)21-7-3-6-13(21)16(14)17(23)20-9-10-11(18)4-2-5-12(10)19/h2,4-5,8H,3,6-7,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQPYHZAPXABBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS Number: 2034375-58-9) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C17H16F2N2O3

- Molecular Weight: 334.32 g/mol

The compound features a tetrahydroindolizine core with methoxy and difluorobenzyl substituents, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Tetrahydroindolizine Core: This involves cyclization reactions starting from readily available precursors.

- Introduction of Functional Groups: The difluorobenzyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

While it shows promising activity against MCF-7 and A549 cells, it was noted that it had no significant activity against CCRF-CEM cells at concentrations below 20 µM.

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound may bind effectively to targets such as topoisomerases or kinases involved in cell cycle regulation.

Case Studies

- Study on MCF-7 Cells:

- Researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability with an IC50 value around 15 µM.

- A549 Cell Line Investigation:

- In another study focusing on lung cancer cells (A549), the compound demonstrated an IC50 value of approximately 10 µM, suggesting a stronger effect compared to other tested compounds in the same class.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Antitumor Activity

Compound 10 (N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide)

- Core Structure : Piperidine ring (vs. tetrahydroindolizine in the target compound).

- Activity: Demonstrated potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ = 0.8 µM) .

- Key Features: The 2,6-difluorobenzyl group enhances cell permeability, while the phenoxybenzamide moiety likely interacts with kinase domains. The piperidine ring provides conformational flexibility, which may contribute to broader kinase inhibition.

- Comparison : Replacing the piperidine with a rigid indolizine core in the target compound could reduce off-target effects but may limit bioavailability due to decreased solubility.

CNS-Active Analogues: Rufinamide

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Core Structure : 1,2,3-Triazole (vs. tetrahydroindolizine).

- Activity: Approved for Lennox-Gastaut syndrome and partial-onset seizures; modulates voltage-gated sodium channels .

- Key Features : The 2,6-difluorobenzyl group improves blood-brain barrier penetration. The triazole ring facilitates hydrogen bonding with neuronal targets.

- Comparison : The indolizine core in the target compound introduces a larger planar structure, which may hinder CNS penetration compared to Rufinamide’s compact triazole.

Crystalline Derivatives with Enhanced Stability

Crystalline form of 1-(4-1-(2,6-difluorobenzyl)-5-dimethylamino-methyl-3-(6-methoxypyridazin-3-yl)-thieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea

- Core Structure: Thienopyrimidine (vs. indolizine).

- Features : Patent data highlight improved thermal stability and solubility via crystallinity .

- Comparison: The methoxy group at position 7 in the target compound may similarly enhance solubility, but the indolizine core’s aromaticity could reduce metabolic clearance compared to thienopyrimidine derivatives.

Key Findings and Implications

Structural Flexibility vs. Rigidity : Piperidine and triazole cores (e.g., Compound 10, Rufinamide) prioritize flexibility for target engagement, whereas the indolizine core’s rigidity in the target compound may improve selectivity but require formulation optimization .

Role of 2,6-Difluorobenzyl : This group consistently enhances pharmacokinetic properties across diverse scaffolds, suggesting its utility in the target compound for stability and binding .

Methoxy Substitution: The 7-methoxy group in the target compound mirrors solubility-enhancing strategies seen in thienopyrimidine derivatives, though its placement on an indolizine may alter electronic effects .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorobenzyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide?

The synthesis typically involves two key steps:

- Core indolizine formation : Construct the tetrahydroindolizine backbone via cyclization of a substituted pyrrolidine precursor under acidic or basic conditions.

- Carboxamide coupling : React the activated carboxylic acid derivative (e.g., acid chloride or mixed anhydride) of the indolizine core with 2,6-difluorobenzylamine. For example, use coupling agents like HATU or EDC in anhydrous DMF, with a base such as DIPEA to facilitate amide bond formation .

- Critical validation : Confirm reaction completion via TLC or LC-MS, and purify intermediates using column chromatography.

Q. How should researchers assess the purity and structural integrity of this compound?

- Purity analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve >98% purity.

- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 1H/13C NMR to verify substituent positions (e.g., difluorobenzyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8–4.0 ppm) .

- Crystallography : For unambiguous confirmation, grow single crystals in a solvent system like DCM/hexane and perform X-ray diffraction analysis.

Q. What stability considerations are critical for handling this compound?

- Storage : Store lyophilized samples at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond.

- Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., methanol) due to potential ring-opening of the tetrahydroindolizine moiety.

- Light sensitivity : Protect from UV light to prevent degradation of the difluorobenzyl group; conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action (MOA) of this compound in biological systems?

- Target identification : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates. Validate hits via Western blot or SILAC-based proteomics.

- In vitro assays : Test inhibitory effects on recombinant enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to measure binding kinetics (KD, kon/koff).

- Computational modeling : Perform molecular docking with AutoDock Vina or Schrödinger Suite to predict interactions with putative targets (e.g., ATP-binding pockets) .

Q. What experimental designs are recommended for evaluating in vivo efficacy?

- Animal models : Use xenograft mice implanted with human cancer cells (e.g., HT-29 colon carcinoma) to assess tumor growth inhibition. Administer the compound intraperitoneally (10–50 mg/kg/day) for 21 days.

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, 12, and 24 hours post-dose to determine t1/2, Cmax, and AUC.

- Toxicity screening : Conduct histopathological analysis of liver and kidney tissues post-treatment to identify off-target effects .

Q. How should contradictory bioactivity data between studies be resolved?

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C/5% CO2).

- Batch variability : Compare NMR and HRMS data of compound batches to rule out structural deviations or impurities.

- Orthogonal validation : Confirm activity via two independent methods (e.g., cell viability assay + caspase-3 activation assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.